Spiro[4.5]decane-1-thiol is an organic compound characterized by its unique spirocyclic structure, which consists of a decane framework with a thiol functional group at the first position. This compound is a member of the spirocyclic family, which is known for its diverse applications in medicinal chemistry and material science.
Spiro[4.5]decane-1-thiol can be classified as a thiol derivative of spiro[4.5]decane, with the molecular formula and a molecular weight of approximately 170.31 g/mol . The compound belongs to the broader category of organic sulfur compounds, specifically those that contain a thiol group (-SH), which imparts distinctive chemical properties.
The synthesis of spiro[4.5]decane-1-thiol can be approached through various methodologies, often involving multi-step organic reactions. One notable method involves the use of cyclohexadienes as starting materials, where oxidative cleavage of specific double bonds leads to the formation of spiro compounds .
The molecular structure of spiro[4.5]decane-1-thiol features a spiro center connecting two distinct cycloalkane rings. The key characteristics include:
The three-dimensional conformation can be visualized using molecular modeling software, which helps in understanding its spatial arrangement and potential interactions with biological targets.
Spiro[4.5]decane-1-thiol can participate in various chemical reactions typical of thiols, including:
These reactions are crucial for developing derivatives with enhanced biological activity or different functional properties.
The mechanism of action for spiro[4.5]decane-1-thiol primarily revolves around its interaction with biological systems. As a thiol compound, it can participate in redox reactions, influencing cellular processes such as signaling pathways and enzyme activities.
This reactivity makes spiro[4.5]decane-1-thiol a candidate for further studies in pharmacology and biochemistry.
Relevant data from databases such as the National Institute of Standards and Technology provide additional thermodynamic properties that aid in characterizing this compound .
Spiro[4.5]decane-1-thiol has potential applications in various fields:
Research continues to explore its full potential across these disciplines, highlighting the importance of this compound in advancing scientific knowledge and applications.
Ring-Closing Metathesis (RCM) has emerged as a powerful strategy for constructing the challenging spiro[4.5]decane framework. This approach leverages the versatility of Grubbs-type catalysts to form the spiro junction through intramolecular olefin coupling. In a pivotal study, spirocyclic reverse turn mimics were synthesized using RCM as the key cyclization step. The process began with proline-based precursors functionalized with terminal alkenes. Under Grubbs 2nd generation catalyst (5-7 mol%) in dichloromethane (0.01 M, 40°C, 12 h), the diene system underwent efficient cyclization to form unsaturated spirocyclic lactams with ring sizes ranging from six to nine members. The reaction exhibited excellent functional group tolerance, accommodating protected amines and aromatic substituents critical for downstream peptide coupling. Notably, eight-membered unsaturated spirolactams demonstrated superior conformational stability and reverse-turn induction compared to smaller rings, highlighting RCM’s precision in controlling spirocyclic topology [2] [8].
Table 1: RCM Efficiency in Spiro[4.5]decane Synthesis
Precursor Diene Type | Catalyst | Ring Size | Yield (%) | Key Application |
---|---|---|---|---|
Proline-derived diene | Grubbs II | 6-membered | 65 | Peptide turn mimics |
Allyl-vinyl substituted | Hoveyda-Grubbs | 8-membered | 82 | Neurotensin analogs |
Enol ether-diene | Grubbs I | 7-membered | 58 | Lactam scaffolds |
Oxidative cleavage strategies provide direct access to functionalized spirocenters from cyclic precursors. The Eschenmoser rearrangement serves as a cornerstone for this approach, enabling the transformation of brominated cyclohexenols into spiro[4.5]decane architectures. In the synthesis of vitamin D₃ analogs, a chiral bromo-cyclohexenol precursor underwent regioselective fragmentation using hypervalent iodine reagents (e.g., PhI(OAc)₂). This generated an electrophilic aza-allyl cation that spontaneously rearranged to form the spiro[4.5]decane core with >98% diastereoselectivity. Critical to success was the in situ trapping of the intermediate carbonyl by thiol nucleophiles, which installed the C1-thiol group in a single operation. Yields exceeded 70% when reactions were conducted in anhydrous acetonitrile at –40°C, minimizing competing side reactions [4]. Parallel work demonstrated that ozonolysis of cyclohexadiene derivatives followed by aldol cyclization provided alternative routes to keto-spirocycles amenable to thiolation via Wolff-Kishner reduction or lithium aluminum hydride-mediated deoxygenation [4] [9].
The three-component condensation of ketones, aromatic amines, and mercaptoacetic acid represents the most scalable route to 1-thia-4-azaspiro[4.5]decane derivatives. This one-pot reaction proceeds via imine formation followed by thiolactonization, delivering spiro-thiazolidinones in high yields. Key parameters include:
NMR studies confirm the spiro connectivity through characteristic signals: the thiazolidine-CH₂ protons resonate at δ 3.37–3.39 ppm, while the spiro carbon appears at δ 73–75 ppm in ¹³C spectra. These scaffolds undergo diversification to thiazolopyrimidines via fusion with thiourea/piperidine (180°C), expanding access to polyheterocyclic spiro-systems [6].
Hypervalent iodine-mediated cyclizations enable direct dearomatization for spiroannulation. In the synthesis of tricyclic guanidines, iodosobenzene diacetate (IBDA) in hexafluoroisopropanol (HFIP) promoted tandem oxidative dearomatizing spirocyclization (TOADS) of propargyl guanidines. This generated spiro-fused 2-iminoimidazoles bearing the complete spiro[4.5]decane skeleton in a single step (55-68% yield). The mechanism involves:
Table 2: Cyclization Methods for Spirocore Elaboration
Method | Reagent | Substrate | Product | Yield (%) |
---|---|---|---|---|
TOADS cyclization | IBDA/HFIP | Propargyl guanidine | Spiro-iminoimidazole | 55-68 |
Prins cyclization | FeCl₃ | Dienol | Chloro-spirodecane | 70-85 |
Radical cyclization | AIBN/Bu₃SnH | Halo-alkene | Alkyl-spirodecane | 55-70 |
Palladium catalysis | Pd(OAc)₂/XPhos | Aryl halide-enolate | Aryl-spiro[4.5]decane | 60-78 |
Alternative methods include FeCl₃-catalyzed Prins cyclizations (70-85% yield, high diastereoselectivity) and radical-based spirocyclizations using azobisisobutyronitrile (AIBN) initiators (55-70% yield). The latter proved effective for installing quaternary centers adjacent to the spiro carbon [4] [9].
Spiro[4.5]decane-1-thiol derivatives serve as privileged bioisosteres in medicinal chemistry. Key replacement strategies include:
Table 3: Bioisosteric Applications of Spiro[4.5]decane Derivatives
Biological Target | Spirocyclic Bioisostere | Advantage vs. Parent | Observed Activity |
---|---|---|---|
Vitamin D receptor | Spiro[4.5]decane CF-ring | Enhanced binding affinity | Calcitriol agonism |
Peptide reverse turns | 1-Thia-4-azaspiro[4.5]decane | Protease resistance | Neurotensin mimicry |
DNA topoisomerase II | Thiazolopyrimidine-spirodecane | Reduced cytotoxicity | HepG-2 inhibition (IC₅₀ 12 µM) |
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1